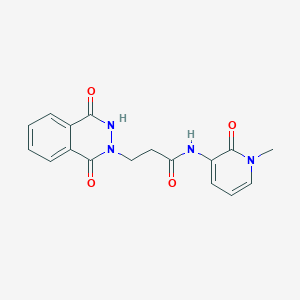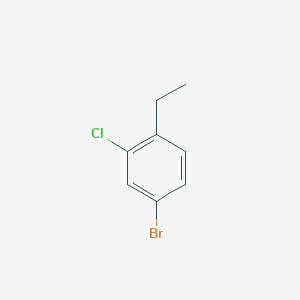
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method that involves the reaction of different chemicals. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide.
科学的研究の応用
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide has potential applications in various fields of scientific research. It has been found to exhibit anticancer properties and is being studied for its potential use in cancer treatment. Additionally, it has been found to have anti-inflammatory properties and is being studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been shown to have potential as an antibacterial agent and is being studied for its use in treating bacterial infections.
作用機序
The mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide is not fully understood. However, it has been found to inhibit the activity of specific enzymes that are involved in various cellular processes. This inhibition leads to the disruption of these processes, ultimately resulting in the observed biological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide are varied and depend on the specific application being studied. In cancer treatment, the compound has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammatory diseases, the compound has been found to inhibit the production of pro-inflammatory cytokines. In bacterial infections, the compound has been found to inhibit the growth of specific bacterial strains.
実験室実験の利点と制限
One of the advantages of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide in lab experiments is its potential to exhibit a wide range of biological effects. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide. One direction is the further study of its potential applications in cancer treatment, including its use in combination with other chemotherapeutic agents. Another direction is the study of its potential applications in treating other inflammatory diseases, such as multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of the compound and to identify any potential side effects or toxicity issues.
合成法
The synthesis of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester with 2-phthalimidoacetyl chloride in the presence of triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using chromatography techniques.
特性
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-20-9-4-7-13(17(20)25)18-14(22)8-10-21-16(24)12-6-3-2-5-11(12)15(23)19-21/h2-7,9H,8,10H2,1H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMAYIXGXAXWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(1-methyl-2-oxopyridin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-[1-(5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]ethanone](/img/structure/B7574407.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(1-pyrimidin-2-ylpiperidin-3-yl)methanone](/img/structure/B7574411.png)
![[2-(Dimethylamino)pyridin-4-yl]-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B7574416.png)
![1-[2-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)azepan-1-yl]ethanone](/img/structure/B7574422.png)
![(E)-3-[4-methoxy-3-[methyl-(4-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7574426.png)
![Cyclopropyl-[2-[1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574444.png)
![1-(2-Methylcyclohexyl)-3-[2-methyl-5-(methylsulfamoyl)phenyl]urea](/img/structure/B7574449.png)
![1-[3-(2-Propan-2-ylimidazol-1-yl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7574454.png)
![2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl-methylamino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7574470.png)
![tert-butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate](/img/structure/B7574483.png)
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B7574500.png)

